molecular formula C7H6N2O2 B13136748 3-Aminobenzo[d]isoxazol-5-ol

3-Aminobenzo[d]isoxazol-5-ol

Cat. No.: B13136748
M. Wt: 150.13 g/mol
InChI Key: OCMXCHOQRGGSBY-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isoxazol-5-ol is a heterocyclic compound that features an isoxazole ring fused to a benzene ring, with an amino group at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzo[d]isoxazol-5-ol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isoxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a GABA uptake inhibitor, which can have anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzo[d]isoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group on the isoxazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-amino-1,2-benzoxazol-5-ol

InChI

InChI=1S/C7H6N2O2/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H,(H2,8,9)

InChI Key

OCMXCHOQRGGSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)N

Origin of Product

United States

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